A,A'-Dibromo-P-xylene-D8

Descripción

Significance of Isotopic Labeling in Organic Synthesis and Mechanistic Elucidation

Isotopic labeling is a technique that involves the replacement of an atom in a molecule with one of its isotopes to trace the journey of that atom through a chemical reaction. numberanalytics.com This method provides direct evidence for reaction mechanisms by identifying which bonds are broken and formed. numberanalytics.comias.ac.in The study of reaction mechanisms is a challenging yet crucial endeavor, as a detailed understanding allows for greater control over reaction outcomes, such as improving yields and minimizing reaction times. ias.ac.in By incorporating stable isotopes like deuterium (B1214612) (²H), researchers can track the fate of specific atoms, helping to distinguish between different possible reaction pathways. numberanalytics.com This approach has been instrumental in elucidating complex transformations, including rearrangements and the identification of transient intermediates. ias.ac.in

Role of Deuterium in Modulating Reactivity and Spectroscopic Signatures

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). flashcards.world This effect arises from the difference in mass between hydrogen and deuterium, which leads to a lower zero-point energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. nih.gov The magnitude of the KIE can provide valuable information about the transition state of a reaction's rate-determining step. flashcards.world

Furthermore, deuterium labeling profoundly impacts a molecule's spectroscopic signature. In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are routinely used. acs.org The replacement of hydrogen with deuterium also alters the signals in ¹H NMR spectra, which can be used to monitor the progress of reactions. rsc.org In mass spectrometry, the incorporation of deuterium results in a predictable mass shift, allowing for the tracking of labeled molecules and fragments. nih.gov This characteristic is fundamental to techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), which probes protein conformation and dynamics. nih.gov

Overview of Benzylic Halides as Versatile Synthetic Intermediates

Benzylic halides are a class of organic compounds that are highly valued as versatile intermediates in organic synthesis. nih.govacs.org Their utility stems from their reactivity in a wide array of chemical transformations, including nucleophilic substitution and cross-coupling reactions. acs.orgrsc.org They are key building blocks in the synthesis of a diverse range of molecules, from pharmaceuticals and agrochemicals to polymers and materials. acs.orgsigmaaldrich.com For instance, they are instrumental in Friedel-Crafts alkylations for forming new carbon-carbon bonds and can serve as precursors for the generation of organometallic compounds. acs.orgresearchgate.net The reactivity of benzylic halides makes them indispensable tools for the construction of complex molecular architectures. mdpi.com

Contextualization of A,A'-Dibromo-P-xylene-D8 within Deuterated Aromatic Systems

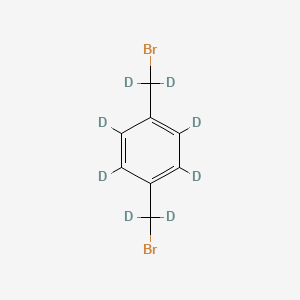

This compound, also known as 1,4-Bis(bromomethyl)benzene-d8, is a deuterated analog of the widely used synthetic building block, α,α'-dibromo-p-xylene. cymitquimica.comnih.gov In this molecule, all eight hydrogen atoms, both on the aromatic ring and the benzylic positions, are replaced by deuterium. nih.govlgcstandards.com This complete deuteration makes it a valuable tool for researchers studying reaction mechanisms involving benzylic halides. By using the deuterated version, chemists can probe the kinetic isotope effects associated with reactions at the benzylic position, providing insight into whether C-H (or C-D) bond cleavage is involved in the rate-determining step. Furthermore, its distinct mass and NMR properties allow for unambiguous tracking of the xylene backbone throughout a synthetic sequence.

| Property | Value | Source |

| Chemical Formula | C₈D₈Br₂ | alfa-chemistry.com |

| Molecular Weight | 272.01 g/mol | nih.gov |

| Monoisotopic Mass | 269.94949 Da | cymitquimica.com |

| Synonyms | 1,4-Bis(bromomethyl)benzene-d8, p-Xylylene Dibromide-d8 | cymitquimica.comnih.gov |

| CAS Number | 74903-77-8 | cymitquimica.com |

| Appearance | White to yellow solid | cymitquimica.com |

The non-deuterated counterpart, α,α'-dibromo-p-xylene, is used in the synthesis of various compounds, including phthalazinone derivatives and porous polymeric networks. sigmaaldrich.com The availability of the deuterated analog, this compound, allows for detailed mechanistic investigations of these and other reactions, contributing to a deeper understanding of fundamental chemical processes.

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-bis[bromo(dideuterio)methyl]-2,3,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2/i1D,2D,3D,4D,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZMSGOBSOCYHR-MOBLDEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])Br)[2H])[2H])C([2H])([2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations Utilizing A,a Dibromo P Xylene D8 As a Probe

Kinetic Isotope Effects (KIEs) in Reactions Involving A,A'-Dibromo-P-xylene-D8

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The study of KIEs using this compound provides critical information about the rate-determining step of a reaction. wikipedia.orgresearchgate.net The KIE is typically expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD).

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. pharmacy180.com In the case of this compound, a primary KIE related to carbon-bromine bond cleavage would manifest if the cleavage of this bond is the slowest step and is directly influenced by the mass of the atoms attached to the benzylic carbon.

While the deuterium (B1214612) atoms are not directly bonded to the bromine, their presence on the benzylic carbon (the -CD2Br group) can still influence the C-Br bond's vibrational energy. Cleavage of the C-Br bond is the central event in many substitution and elimination reactions. If this cleavage is the rate-limiting step, a measurable KIE can be detected. Theoretical and experimental studies on similar organobromine compounds show that the magnitude of the bromine and carbon kinetic isotope effects can be used as a mechanistic tool to distinguish between different reaction pathways, such as substitution versus elimination. nih.govkisti.re.kr A significant KIE (kH/kD > 1.5) would strongly suggest that the C-Br bond is substantially weakened or broken in the transition state of the rate-determining step. pharmacy180.com

Table 1: Hypothetical Primary KIE Data for a Reaction Involving C-Br Bond Cleavage This table illustrates the expected KIE values if C-Br bond scission is the rate-determining step.

| Reactant | Rate Constant (s⁻¹) | kH/kD | Implication |

| A,A'-Dibromo-P-xylene | kH = 2.4 x 10⁻⁴ | 2.1 | C-Br bond cleavage is likely part of the rate-determining step. |

| This compound | kD = 1.15 x 10⁻⁴ |

Secondary Kinetic Isotope Effects Arising from Deuteration on the Aromatic Ring and Benzylic Protons

Secondary kinetic isotope effects occur when the isotopic substitution is at a position remote from the bond being broken in the rate-determining step. libretexts.orgprinceton.edu These effects are typically smaller than primary KIEs, with kH/kD values often ranging from 0.8 to 1.4. wikipedia.orgpharmacy180.com this compound is uniquely suited for studying these effects due to deuteration at two distinct locations: the benzylic positions and the aromatic ring.

Aromatic Ring Deuteration: The four deuterium atoms on the phenyl ring are remote from the reactive C-Br bonds. Their influence on the reaction rate is generally small and arises from subtle changes in the electronic environment or vibrational modes of the ring system.

Benzylic Proton Deuteration (α-Secondary KIE): The deuterium atoms on the benzylic carbons (-CD2Br) are alpha (α) to the leaving group (Br). An α-secondary KIE is particularly informative about changes in hybridization at the reaction center. princeton.edu For example, in an SN1-type reaction, the benzylic carbon rehybridizes from sp³ in the reactant to sp² in the carbocation intermediate. This change leads to a "normal" secondary KIE (kH/kD > 1, typically 1.1-1.2), as the out-of-plane bending vibrations are less constrained in the sp² transition state. wikipedia.orgprinceton.edu Conversely, an SN2 reaction, which proceeds through a more crowded sp²-like transition state, might show an inverse effect (kH/kD < 1) or an effect close to unity.

Table 2: Expected Secondary KIEs for Different Mechanistic Pathways This table illustrates how secondary KIEs can help differentiate between reaction mechanisms.

| Reaction Type | Hybridization Change at Benzylic Carbon | Expected kH/kD | Interpretation |

| SN1 | sp³ → sp² | ~1.15 - 1.25 | Supports formation of a carbocation intermediate. |

| SN2 | sp³ → sp² (trigonal bipyramidal TS) | ~0.95 - 1.05 | Consistent with a concerted backside attack mechanism. |

Deuterium Labeling for Elucidating Rate-Determining Steps and Transition States

The combined analysis of primary and secondary KIEs using this compound allows for a detailed reconstruction of a reaction's energy profile. By measuring the rate changes upon isotopic substitution, researchers can pinpoint which bonds are breaking or forming during the slowest step. researchgate.net

For instance, a large primary KIE coupled with a normal secondary KIE would be strong evidence for a rate-determining step involving both C-Br bond cleavage and the formation of a carbocation-like transition state (an E1 or SN1 mechanism). In contrast, the absence of a significant KIE would suggest that C-Br bond cleavage occurs in a fast step after the rate-determining step. pharmacy180.com Therefore, deuterium labeling serves as a powerful method to validate or disprove proposed mechanisms and to characterize the geometry and nature of elusive transition states. researchgate.netprinceton.edu

Reaction Pathway Elucidation through Deuterium Labeling Experiments

Beyond KIEs, the deuterium atoms in this compound act as stable labels, allowing chemists to trace the fate of specific atoms throughout a reaction. This is crucial for distinguishing between fundamentally different reaction pathways, such as those involving radical intermediates versus ionic species.

In reactions proceeding through radical intermediates, the C-Br bond can be cleaved homolytically to form a benzylic radical. The use of this compound can help confirm such a pathway. For example, if a subsequent step involves hydrogen (or deuterium) atom abstraction from the benzylic position, the presence of deuterium in the products or the observation of a large KIE for this abstraction step would provide strong evidence for a radical mechanism. Studies on the activation of C-Br bonds in other bromoalkanes have shown that radical reaction mechanisms can be proven by detecting radical intermediates and observing acceleration with radical initiators. nih.gov The deuterated compound allows for clear analysis of the products via mass spectrometry or NMR spectroscopy to determine where the deuterium atoms reside, thereby confirming the sequence of bond-breaking and bond-forming events characteristic of a radical pathway.

Ionic pathways, such as nucleophilic substitution (SN1 and SN2) or elimination (E1 and E2) reactions, are highly sensitive to the electronic and steric environment of the substrate. As discussed previously, this compound is an excellent probe for these mechanisms through the measurement of secondary KIEs.

SN1/E1 Pathways: In these pathways, the rate-determining step is the formation of a planar benzylic carbocation. The use of the deuterated substrate would be expected to yield a normal α-secondary KIE (kH/kD > 1) due to the sp³ to sp² rehybridization.

SN2/E2 Pathways: These reactions involve a concerted mechanism where the nucleophile attacks (or a base abstracts a proton) at the same time as the bromide leaves. The transition state is sterically crowded. The α-secondary KIE in an SN2 reaction is typically close to 1 or slightly inverse (kH/kD < 1). In an E2 reaction, a primary KIE would be expected if the C-D bond at the adjacent position (in this case, the other benzylic group) is broken in the rate-determining step, a scenario testable with specifically labeled isotopes.

By comparing the reaction kinetics of the deuterated and non-deuterated p-xylene (B151628) derivatives, a clear distinction between these ionic pathways can be established.

Spectroscopic Analysis of Reaction Intermediates in Deuterated Systems

The use of isotopically labeled compounds, particularly with deuterium, is a powerful strategy for elucidating reaction mechanisms and identifying transient intermediates. chem-station.com In the context of A,A'-Dibromo-P-xylene, the deuterated analog, this compound, serves as a valuable probe. The substitution of hydrogen with deuterium atoms at both the aromatic and benzylic positions introduces subtle yet measurable changes in spectroscopic properties, which can be leveraged to gain detailed mechanistic insights. simsonpharma.com This section explores the application of various spectroscopic techniques in the analysis of reaction intermediates derived from this compound.

The primary advantage of using this compound lies in the kinetic isotope effect (KIE), where the replacement of hydrogen with the heavier deuterium isotope can lead to a decrease in reaction rates for steps involving the cleavage of a C-H/C-D bond. libretexts.orgwikipedia.org By comparing the reaction kinetics and spectroscopic data of the deuterated and non-deuterated compounds, it is possible to determine if a particular C-H bond is broken in the rate-determining step of the reaction. snnu.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental tool for tracking the fate of hydrogen atoms in a reaction. In studies involving this compound, the absence of signals in the regions corresponding to the aromatic and benzylic protons provides a clear background to monitor for the appearance of any new protonated species that may form as intermediates. For instance, if a reaction mechanism involves the abstraction of a benzylic deuterium to form a p-xylylene intermediate, any subsequent reaction of this intermediate with a proton-containing species would result in the appearance of new signals in the ¹H NMR spectrum.

Conversely, ²H (Deuterium) NMR spectroscopy can be employed to directly observe the deuterated species in the reaction mixture. The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for straightforward spectral interpretation. studymind.co.uk The changes in the ²H NMR spectrum over time can provide information on the consumption of the starting material and the formation of deuterated intermediates and products.

Furthermore, ¹³C NMR spectroscopy of deuterated compounds can be informative. The carbon atoms directly bonded to deuterium will exhibit a characteristic splitting pattern due to C-D coupling, and their resonances will be shifted slightly upfield compared to their protonated counterparts. nih.gov This can aid in the assignment of carbon signals in complex reaction mixtures and provide evidence for the location of deuterium in reaction intermediates.

A hypothetical study investigating the reaction of A,A'-Dibromo-P-xylene and its deuterated analog with a nucleophile could yield the following comparative NMR data for a proposed intermediate:

| Spectroscopic Technique | Observed Shift/Signal for A,A'-Dibromo-P-xylene Intermediate | Observed Shift/Signal for this compound Intermediate | Inference |

|---|---|---|---|

| ¹H NMR | δ 7.3 (s, 4H, aromatic), δ 4.5 (s, 4H, benzylic) | No corresponding signals | Confirms the deuteration of the starting material. |

| ²H NMR | No signals | δ 7.3 (s, 4D, aromatic), δ 4.5 (s, 4D, benzylic) | Directly observes the deuterated sites in the intermediate. |

| ¹³C NMR | δ 138 (aromatic C), δ 129 (aromatic CH), δ 33 (benzylic CH₂) | δ 138 (aromatic C, singlet), δ 128.5 (aromatic CD, triplet), δ 32.5 (benzylic CD₂, quintet) | Upfield shift and splitting patterns confirm the location of deuterium. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly sensitive to changes in bond vibrational frequencies. The substitution of hydrogen with deuterium significantly alters these frequencies due to the increased mass of deuterium. youtube.com Specifically, C-D stretching and bending vibrations occur at lower wavenumbers compared to their corresponding C-H vibrations. This isotopic shift provides a clear spectral window to observe the formation and consumption of deuterated intermediates. osti.gov

For example, the C-H stretching vibrations of the benzylic methylene (B1212753) groups in A,A'-Dibromo-P-xylene typically appear around 2900-3000 cm⁻¹. In this compound, the corresponding C-D stretching vibrations would be expected to shift to approximately 2100-2200 cm⁻¹. youtube.com If a reaction intermediate involves the conversion of a benzylic C-D bond to a different functional group, the disappearance of the C-D stretch and the appearance of a new vibrational mode can be monitored.

The following table illustrates the expected IR frequency shifts for key vibrational modes upon deuteration:

| Vibrational Mode | Expected Frequency in A,A'-Dibromo-P-xylene (cm⁻¹) | Expected Frequency in this compound (cm⁻¹) | Significance in Mechanistic Studies |

|---|---|---|---|

| Aromatic C-H Stretch | ~3050 | ~2250 (C-D Stretch) | Allows for monitoring reactions involving the aromatic ring. |

| Benzylic C-H Stretch | ~2950 | ~2150 (C-D Stretch) | Crucial for studying reactions at the benzylic position. |

| Aromatic C-H Bend | ~850 | ~650 (C-D Bend) | Provides additional evidence for the presence of deuterated aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the mass-to-charge ratio of molecules and can be used to identify reaction intermediates, even at very low concentrations. The use of this compound provides a distinct mass signature. The molecular weight of A,A'-Dibromo-P-xylene is 263.96 g/mol , while that of this compound is approximately 272.01 g/mol . This mass difference of 8 atomic mass units allows for the clear differentiation of deuterated and non-deuterated species in the mass spectrum.

By monitoring the mass spectrum of a reaction mixture over time, it is possible to identify the masses of intermediates and track their formation and decay. For example, if an intermediate is formed by the loss of one bromine atom, the corresponding deuterated intermediate would have a mass that is 8 units higher than the non-deuterated version. This can provide conclusive evidence for the involvement of the deuterated substrate in the formation of the intermediate.

Applications of A,a Dibromo P Xylene D8 in Advanced Organic Synthesis

Precursors for Organometallic Reagents and Catalytic Reactions

The carbon-bromine bonds in A,A'-Dibromo-P-xylene-D8 are susceptible to a variety of transformations common to benzylic halides, enabling the formation of key intermediates for catalytic processes.

Grignard and Organolithium Reagent Formation from Deuterated Benzylic Bromides

Organometallic reagents are fundamental tools in organic synthesis, prized for their strong nucleophilicity and basicity. wikipedia.orgsigmaaldrich.com this compound can be readily converted into its corresponding di-Grignard or di-organolithium reagents.

The formation of Grignard reagents involves the reaction of the deuterated benzylic bromide with metallic magnesium, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net This exothermic surface reaction transforms the electrophilic carbon-bromine bond into a highly nucleophilic carbon-magnesium bond. researchgate.net Similarly, reaction with two equivalents of lithium metal cleaves the C-Br bond to form a highly polar carbon-lithium bond, yielding a potent organolithium reagent. chemeurope.comyoutube.com

The resulting deuterated di-Grignard or di-lithio reagents are powerful intermediates for creating two new carbon-carbon bonds. Their primary value lies in their application in isotopic labeling studies, allowing researchers to track the incorporation and transformation of the deuterated xylene moiety in complex reaction mechanisms.

| Reagent Type | Reactants | Expected Product |

| Grignard Reagent | This compound, Magnesium (Mg) | 1,4-Bis(bromomagnesiomethyl)benzene-d8 |

| Organolithium Reagent | This compound, Lithium (Li) | 1,4-Bis(lithiomethyl)benzene-d8 |

Palladium-Catalyzed Cross-Coupling Reactions with Deuterated Substrates

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. uwindsor.cayoutube.com

This compound serves as an excellent substrate for these reactions. The cycle is initiated by the oxidative addition of a palladium(0) complex into one of the carbon-bromine bonds of the deuterated substrate, forming a palladium(II) intermediate. youtube.com This is followed by transmetalation with an organometallic coupling partner (e.g., an organoboron, organotin, or organozinc compound) and subsequent reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. youtube.com

By using the D8-labeled substrate, chemists can synthesize complex molecules with a deuterated p-xylene (B151628) core. These labeled products are instrumental in quantitative analysis using mass spectrometry and in nuclear magnetic resonance (NMR) studies to elucidate molecular structures and dynamics.

| Reaction Name | Deuterated Substrate | Coupling Partner (Example) | Catalyst | Product Type |

| Suzuki Coupling | This compound | Arylboronic Acid | Pd(PPh₃)₄ | Di-aryl substituted xylene-d8 |

| Stille Coupling | This compound | Organostannane | Pd(PPh₃)₄ | Di-substituted xylene-d8 |

| Heck Coupling | This compound | Alkene | Pd(OAc)₂, PPh₃ | Di-alkenylated xylene-d8 |

Oxidative Addition Reactions in Transition Metal Chemistry

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex is oxidized, and its coordination number increases. wikipedia.orguoc.gr This process is the critical first step in many catalytic cycles, including cross-coupling and hydrogenation. wikipedia.orglibretexts.org The reaction involves the cleavage of a substrate bond (like the C-Br bond in this compound) and the formation of two new bonds to the metal center. umb.edu

Low-valent transition metals, particularly those with d⁸ or d¹⁰ electron configurations such as palladium(0) or iridium(I), readily undergo oxidative addition with benzylic halides. uoc.grtaylorandfrancis.com The reaction of a metal complex LₙM with this compound results in the insertion of the metal into the C-Br bond, increasing the formal oxidation state of the metal by two. umb.edutaylorandfrancis.com

The use of this deuterated substrate can provide mechanistic insights through kinetic isotope effect studies. By comparing the reaction rates of the deuterated and non-deuterated analogues, researchers can determine the extent to which C-H (or C-D) bond vibrations are involved in the transition state of the oxidative addition step, helping to elucidate the precise mechanism.

| Metal Complex (Example) | Substrate | Reaction Type | Product | Change in Oxidation State |

| Pd(PPh₃)₄ | This compound | Oxidative Addition | L₂Pd(Br)(CD₂-C₆D₄-CD₂Br) | Pd(0) → Pd(II) |

| IrCl(CO)(PPh₃)₂ (Vaska's complex) | This compound | Oxidative Addition | Ir(Br)(Cl)(CO)(PPh₃)₂(CD₂-C₆D₄-CD₂Br) | Ir(I) → Ir(III) |

Carboxylation Reactions of Deuterated Benzylic Bromides

Carboxylation provides a direct route to carboxylic acids. This transformation is typically achieved by reacting organometallic intermediates, such as Grignard or organolithium reagents, with carbon dioxide.

The process begins with the conversion of this compound into its di-Grignard or di-organolithium reagent as described previously. This highly nucleophilic intermediate then readily attacks the electrophilic carbon atom of carbon dioxide (in the form of dry ice or CO₂ gas). A subsequent acidic workup protonates the resulting carboxylate salt to yield the corresponding dicarboxylic acid. This method allows for the synthesis of 1,4-phenylenediacetic acid-d8, an isotopically labeled compound that can be used as a precursor for deuterated polyesters or polyamides.

| Step | Reactants | Intermediate/Product |

| 1. Reagent Formation | This compound, Mg | 1,4-Bis(bromomagnesiomethyl)benzene-d8 |

| 2. Carboxylation | 1,4-Bis(bromomagnesiomethyl)benzene-d8, CO₂ | Deuterated dicarboxylate salt |

| 3. Acidic Workup | Deuterated dicarboxylate salt, H₃O⁺ | 1,4-Phenylenediacetic acid-d8 |

Building Blocks for Polymeric and Supramolecular Architectures

The difunctional nature of this compound makes it an ideal monomer for step-growth polymerization, leading to the formation of specialized deuterated polymers.

Synthesis of Deuterated Aromatic Ionene Polymers

Aromatic ionene polymers are a class of polyelectrolytes characterized by the presence of quaternary ammonium (B1175870) cations within the polymer backbone. The non-deuterated analogue, A,A'-Dibromo-P-xylene, is a known building block for these materials. sigmaaldrich.comsigmaaldrich.com These polymers are typically synthesized via the Menschutkin reaction, which involves the polycondensation of a dihaloalkane with a ditertiary amine.

In this synthesis, this compound acts as the dialkylating agent. The reaction with a ditertiary amine, such as N,N,N',N'-tetramethyl-1,6-hexanediamine, proceeds through a series of nucleophilic substitution steps, forming quaternary ammonium linkages and building the polymer chain.

The resulting deuterated ionene polymer is a valuable material for research applications. The deuterium (B1214612) labels allow for the use of techniques like small-angle neutron scattering (SANS) and neutron spin echo (NSE) to study polymer chain conformation, dynamics in solution, and interactions with other molecules, without the interference from hydrogen scattering that would occur with a non-deuterated polymer.

| Polymer Type | Deuterated Monomer | Co-monomer (Example) | Reaction Type | Polymer Structure Feature |

| Aromatic Ionene | This compound | N,N,N',N'-Tetramethylethylenediamine | Menschutkin Polycondensation | Quaternary ammonium groups in a deuterated backbone |

Construction of Porous Polymeric Networks (PPNs) and Hypercrosslinked Polymers

This compound is a valuable monomer for the synthesis of deuterated Porous Polymeric Networks (PPNs) and Hypercrosslinked Polymers (HCPs). These materials are characterized by their high surface areas, tunable porosity, and robust nature. The non-deuterated analogue, α,α′-Dibromo-p-xylene, is known to form PPNs through Friedel-Crafts alkylation reactions with aromatic cross-linkers like triphenylamine, using a Lewis acid catalyst such as iron(III) chloride. sigmaaldrich.com

By substituting the standard monomer with this compound, a deuterated polymer network is formed. The fundamental polymerization chemistry remains the same, but the resulting polymer has deuterium atoms incorporated into its backbone. This isotopic labeling is crucial for advanced characterization studies. For instance, solid-state deuterium nuclear magnetic resonance (²H NMR) spectroscopy can be employed to probe the local environment and dynamics of the polymer chains within the network. Furthermore, inelastic neutron scattering (INS) studies on these deuterated polymers can provide detailed information about their vibrational and dynamic properties, which is difficult to obtain for their hydrogenous counterparts.

HCPs derived from this deuterated monomer are also of interest as porous fillers in mixed-matrix membranes for gas separation. nih.gov The deuterated framework can help in studying the polymer-filler interface and the dynamics of gas molecules within the membrane structure.

Precursors for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) with Deuterated Linkers

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from organic linkers and nodes. tcichemicals.com this compound serves as a precursor for creating deuterated organic linkers for these frameworks. The dibromo functionality allows for subsequent chemical transformations, such as conversion to dicarboxylic acids, diamines, or dialdehydes, which are the common binding groups used in COF and MOF synthesis.

The incorporation of deuterated linkers into COFs has been shown to significantly enhance their functional properties, particularly luminescence. nih.govresearchgate.net The substitution of hydrogen with deuterium in the organic linker can suppress non-radiative decay pathways that are mediated by high-frequency C-H vibrational modes. nih.govresearchgate.net This kinetic isotope effect leads to a reduction in energy dissipation through thermal motion, resulting in a substantial increase in the fluorescence quantum yield of the COF. nih.govresearchgate.net For example, a deuterated COF was reported to exhibit a 19-fold enhancement in quantum yield compared to its non-deuterated version. nih.govresearchgate.net Using this compound as the starting material provides a direct route to these high-performance deuterated linkers.

Integration into Cyclodextrin (B1172386) Dimers and Host-Guest Systems

Cyclodextrins are macrocyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavities. Linking two cyclodextrin units together creates cyclodextrin dimers, which can exhibit enhanced binding affinity and selectivity for guest molecules. The non-deuterated compound, α,α'-Dibromo-p-xylene, is commonly used as a rigid linker to connect two β-cyclodextrin rings. osaka-u.ac.jp

Employing this compound in this synthesis results in a cyclodextrin dimer with a deuterated p-xylylene bridge. This isotopic labeling is a powerful tool for studying the structure and dynamics of the host-guest complexes formed by these dimers. Techniques such as ¹H NMR spectroscopy can be used to analyze the interactions between the host, the guest, and the linker. The presence of deuterium in the linker simplifies the ¹H NMR spectra in that region, aiding in the structural elucidation of the inclusion complex. This is particularly useful for understanding the conformational changes of the linker upon guest binding and for quantifying the strength of host-guest interactions in various solvents. osaka-u.ac.jp

Deuterated Motifs in Functional Materials and Dyes

The strategic incorporation of deuterium into functional organic materials and dyes is an emerging strategy to enhance their performance and durability. This compound provides a deuterated aromatic core that can be integrated into a wide range of advanced materials.

Development of Fluorophores with Deuterated Auxochromes for Enhanced Properties

In the design of fluorescent dyes, photostability and brightness are critical parameters. A general method to improve these properties in small-molecule fluorophores is the incorporation of deuterium into their structure, particularly in the auxochromes. nih.govnih.govresearchgate.net Deuteration of the N-alkyl groups in rhodamine dyes, for instance, has been shown to increase the fluorescence quantum yield and slow down photobleaching. nih.govresearchgate.net This improvement is attributed to the kinetic isotope effect; the stronger C-D bond compared to the C-H bond slows down photochemical reactions that lead to non-fluorescent products and spectral shifts. nih.govresearchgate.net

This compound can be used as a deuterated building block to construct the core framework of novel fluorophores. By synthesizing dyes where the p-xylylene unit is part of the conjugated system, the deuterium atoms on the aromatic ring and benzylic positions can help to suppress vibrational quenching of the excited state. This leads to enhanced brightness and greater photostability, making the resulting dyes more suitable for demanding applications like single-molecule imaging and advanced fluorescence microscopy. nih.govresearchgate.net

Table 1: Impact of Deuteration on Fluorophore Properties

| Property | Effect of Deuteration | Rationale |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | Increase | Suppression of non-radiative decay pathways through C-D bonds reduces energy loss. nih.gov |

| Photostability | Increase | Slower rate of photochemical reactions (e.g., dealkylation) that lead to photobleaching. researchgate.net |

| Chromostability | Increase | Inhibition of undesirable photochemical shifts in absorption and emission spectra. nih.gov |

Role in CO2 Fixation Catalysis Utilizing Deuterated Building Blocks

The catalytic conversion of carbon dioxide into value-added chemicals, such as p-xylene, is a key area of research for carbon neutrality. rsc.orgdntb.gov.ua Understanding the reaction mechanisms of the catalysts used in CO2 hydrogenation is essential for improving their efficiency and selectivity. The kinetic isotope effect is a fundamental tool for elucidating these mechanisms.

This compound can be used to synthesize deuterated model compounds, catalyst ligands, or supports. By comparing the rate of a catalytic reaction involving the deuterated material to its non-deuterated analogue, researchers can determine whether the breaking of a C-H bond at the xylylene position is involved in the rate-determining step of the catalytic cycle. If a significant difference in reaction rate is observed (a primary kinetic isotope effect), it provides strong evidence for the role of that specific C-H(D) bond in the mechanism. This information is invaluable for the rational design of more effective catalysts for CO2 fixation and utilization.

Other Advanced Materials Applications

The versatility of this compound extends to other advanced materials. It can be used in the synthesis of deuterated N-phenylated polyamines through polycondensation reactions. sigmaaldrich.com These polymers have potential applications in electronics and materials science, and the deuterated versions would allow for detailed studies of their morphology and chain dynamics using neutron scattering techniques.

Furthermore, in the field of supramolecular chemistry, this compound can be used to construct deuterated macrocycles and cages. The deuterium labels would facilitate the characterization of their complex structures and the study of their dynamic behavior and interactions with guest molecules, providing deeper insights into the principles of molecular recognition and self-assembly.

Computational Chemistry and Theoretical Studies on A,a Dibromo P Xylene D8 Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules and predict their reactivity. rsc.org For A,A'-Dibromo-P-xylene-D8, DFT calculations are instrumental in mapping out the potential energy surface for its formation, typically via the radical bromination of deuterated p-xylene (B151628) (p-xylene-d10).

The mechanism of benzylic bromination involves a free radical chain reaction. chemistrysteps.com DFT can be employed to model each elementary step:

Initiation: The homolytic cleavage of a bromine molecule (Br₂) to form two bromine radicals (Br•).

Propagation:

A bromine radical abstracts a deuterium (B1214612) atom from a benzylic position (a CD₃ group) of p-xylene-d10 (B166488) to form a resonance-stabilized benzylic radical and deuterium bromide (DBr).

The deuterated benzylic radical reacts with Br₂ to form the product, A,A'-Bromo-P-xylene-D5, and a new bromine radical. This process would be repeated for the second CD₃ group.

Termination: Various radical recombination steps.

DFT calculations, using functionals like ωB97X-D or B3LYP, can determine the energies of reactants, intermediates, transition states, and products for each step. rsc.org This allows for the construction of a detailed reaction energy profile, identifying the rate-determining step and providing insights into the reaction's kinetics and thermodynamics. nih.gov For instance, studies on the benzylic bromination of toluene (B28343) have used DFT to analyze the free energy profile and transition states. researchgate.netdntb.gov.ua These methodologies are directly applicable to the deuterated xylene system to understand how isotopic substitution impacts the reaction pathway.

Modeling of Transition States and Energy Barriers with Deuterium Substitution

The substitution of hydrogen with deuterium does not alter the potential energy surface of a reaction, but it does affect mass-dependent properties, most notably the zero-point vibrational energy (ZPVE). princeton.edu The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, resulting in a lower ZPVE for the deuterated molecule.

When modeling the transition state (TS) for the deuterium abstraction step, the C-D bond is partially broken. This leads to a change in the vibrational modes and a corresponding change in the ZPVE of the transition state. The difference in ZPVE between the ground state and the transition state for the deuterated species (C-D) is different from that of the non-deuterated species (C-H). This difference in ZPVE directly impacts the activation energy (energy barrier) of the reaction.

Computational methods can precisely locate the geometry of the transition state and calculate its energy. ucsb.edu The activation energy (Eₐ) for the deuterated and non-deuterated reactions can be compared. Typically, because the ZPVE difference between the ground state and transition state is larger for the C-H bond cleavage, the activation energy for C-D bond cleavage is higher. This phenomenon gives rise to a primary kinetic isotope effect (KIE).

| Species | Zero-Point Vibrational Energy (Ground State, kJ/mol) | Zero-Point Vibrational Energy (Transition State, kJ/mol) | Calculated Activation Energy (Eₐ, kJ/mol) |

|---|---|---|---|

| p-Xylene (C-H Abstraction) | 17.5 | 15.2 | 8.5 |

| p-Xylene-d10 (C-D Abstraction) | 12.5 | 10.8 | 13.0 |

Note: The data in the table is representative and illustrates the expected trend from deuterium substitution. Actual values would require specific DFT calculations.

Prediction of Isotope Effects from Vibrational Frequencies

The kinetic isotope effect (KIE) is the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD). It is a sensitive probe of the reaction mechanism and the nature of the transition state. nih.gov Computational chemistry allows for the direct prediction of KIEs by calculating the vibrational frequencies of the reactants and transition states for both isotopic species. uni-muenchen.de

Using the Bigeleisen-Mayer equation, which is rooted in transition state theory and statistical mechanics, the KIE can be calculated from the harmonic vibrational frequencies obtained from DFT. nih.govchapman.edu The primary contribution to the KIE at moderate temperatures comes from the differences in ZPVE between the isotopic systems.

The calculation involves:

Optimizing the geometries of the reactant (e.g., p-xylene-d10) and the transition state for the deuterium abstraction.

Performing a vibrational frequency analysis for both the deuterated and non-deuterated species in both the ground and transition states.

Identifying the vibrational modes that are most affected by isotopic substitution, particularly the C-H/C-D stretching frequency. In the transition state, this stretching mode becomes an imaginary frequency corresponding to the reaction coordinate. princeton.edu

The difference in ZPVE between the C-H and C-D bonds in the ground state is largely lost in the transition state, as the bond is breaking. This results in a kH/kD ratio greater than 1, known as a normal primary KIE.

| Bond | State | Vibrational Frequency (cm⁻¹) | Associated Zero-Point Energy (kJ/mol) |

|---|---|---|---|

| C-H | Ground State (Stretching) | ~2950 | ~17.6 |

| C-D | Ground State (Stretching) | ~2130 | ~12.8 |

| C-H | Transition State (Reaction Coordinate) | Imaginary | N/A |

| C-D | Transition State (Reaction Coordinate) | Imaginary | N/A |

Note: Frequencies are typical values for benzylic C-H/C-D bonds and serve for illustrative purposes.

Conformational Analysis and Stereochemical Implications of Deuterated Benzylic Systems

The two benzylic -CD₂Br groups in this compound can rotate around the C(aryl)-C(benzylic) single bond. This rotation gives rise to different conformers, such as staggered and eclipsed forms, which have different energies. researchgate.neteurjchem.com DFT calculations can be used to perform a conformational analysis by systematically rotating the dihedral angle of the -CD₂Br groups and calculating the relative energy of each conformation.

This analysis yields a potential energy profile for the rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. While deuterium substitution does not significantly alter the electronic potential energy surface, it can have subtle effects on the rotational barriers and the relative populations of conformers due to differences in ZPVE and vibrational entropy.

Advanced Characterization Techniques for Deuterated Aromatic Dibromides and Their Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Solvent Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of A,A'-Dibromo-P-xylene-D8. The use of deuterated solvents in NMR analysis is standard practice to avoid interference from solvent protons, allowing for a clear observation of the analyte's signals.

¹H NMR and ¹³C NMR are fundamental techniques for elucidating the molecular structure of organic compounds. For this compound, these techniques confirm the arrangement of the carbon skeleton and the positions of the bromine atoms.

¹H NMR Spectroscopy: In a fully deuterated this compound molecule, the ¹H NMR spectrum is expected to be silent, as there are no protons to generate signals. However, in practice, small residual peaks may be observed due to incomplete deuteration. The non-deuterated analogue, A,A'-Dibromo-P-xylene, typically shows two signals in its ¹H NMR spectrum: a singlet for the four aromatic protons and a singlet for the four methylene (B1212753) protons (CH₂Br). chemicalbook.comresearchgate.net The chemical shifts for the non-deuterated compound are approximately 7.18 ppm for the aromatic protons and 4.28 ppm for the methylene protons when measured in CDCl₃. tuwien.at The presence and integration of any residual proton signals in the spectrum of the deuterated compound can be used to quantify the degree of deuteration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides information about the carbon framework. The spectrum is expected to show three distinct signals corresponding to the aromatic carbons attached to the CD₂Br groups, the other aromatic carbons, and the methylene carbons (CD₂Br). Due to the coupling between carbon-13 and deuterium (B1214612) (a spin-1 nucleus), the carbon signals will be split into multiplets, a phenomenon that can be used to confirm the location of deuterium labeling. For comparison, the non-deuterated A,A'-Dibromo-P-xylene would show sharp singlet peaks for each unique carbon environment. The typical chemical shifts for the carbons in the non-deuterated analogue provide a reference for assigning the spectrum of the deuterated compound.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| ¹H | N/A | N/A | N/A | No signal expected in a fully deuterated sample. |

| ¹³C (Aromatic C-D) | ~129 | Multiplet | ¹J(C,D) ≈ 20-30 Hz | Coupled to one deuterium atom. |

| ¹³C (Aromatic C-C) | ~138 | Singlet | N/A | Quaternary carbon. |

| ¹³C (Methylene CD₂Br) | ~32 | Multiplet | ¹J(C,D) ≈ 20-30 Hz | Coupled to two deuterium atoms. |

Deuterium NMR (²H NMR) is a direct and powerful method for determining the isotopic purity and confirming the location of deuterium atoms within a molecule. cymitquimica.com

For this compound, the ²H NMR spectrum is expected to show two distinct signals, corresponding to the deuterium atoms on the aromatic ring and the deuterium atoms on the methylene groups. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same positions. The integration of these signals provides a quantitative measure of the relative abundance of deuterium at each site, confirming the D8 designation. The absence of signals at other chemical shifts confirms that deuteration has occurred specifically at the intended positions and that no isotopic scrambling has taken place. This technique is crucial for verifying the isotopic enrichment of the compound. chemicalbook.comcymitquimica.com

Mass Spectrometry for Isotopic Confirmation and Molecular Weight Determination

Mass spectrometry is a key technique for determining the molecular weight and confirming the isotopic composition of this compound and its reaction products.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS is used to confirm the molecular formula, C₈D₈Br₂. The theoretical monoisotopic mass of this compound is approximately 271.95 g/mol , which is significantly different from its non-deuterated counterpart (approx. 263.96 g/mol ). scbt.comnih.govspectrabase.comrsc.org By comparing the experimentally measured mass to the theoretical mass with high precision, the incorporation of eight deuterium atoms can be definitively confirmed. Furthermore, the isotopic distribution pattern observed in the mass spectrum, which arises from the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) and any residual ¹³C, must match the theoretical pattern for the deuterated compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the characterization of macromolecules, such as polymers, which can be synthesized from this compound. researchgate.netnih.govweebly.comnih.gov For instance, this compound can serve as a monomer in the synthesis of deuterated poly(p-phenylene vinylene) (PPV), a conductive polymer with applications in organic electronics. unist.ac.krrsc.orgresearchgate.netresearchgate.netresearchgate.net

MALDI-TOF MS can be used to determine the molecular weight distribution (including the number-average molecular weight, Mₙ, and weight-average molecular weight, Mₙ), the polydispersity index (PDI), and the structure of the polymer end-groups. By analyzing the mass of the repeating units in the polymer, the incorporation of the deuterated monomer can be verified. This is crucial for understanding how the isotopic substitution affects the polymer's properties.

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the chemical bonds within a molecule by measuring their vibrational frequencies. nih.govthermofisher.comresearchgate.net For this compound, these techniques are used to confirm the presence of specific functional groups and to study the effect of deuteration on bond vibrations.

The most significant changes in the vibrational spectra upon deuteration are expected for the C-D bonds compared to the C-H bonds in the non-deuterated analogue. The stretching and bending vibrations of C-D bonds occur at lower frequencies (wavenumbers) than those of C-H bonds due to the heavier mass of deuterium. For instance, the C-H stretching vibrations in aromatic and aliphatic compounds typically appear in the range of 2850-3100 cm⁻¹, whereas C-D stretching vibrations are expected around 2100-2300 cm⁻¹. Similarly, C-H bending vibrations will shift to lower frequencies upon deuteration.

For A,A'-Dibromo-P-xylene, characteristic vibrational modes include C-H stretching, C=C aromatic ring stretching, CH₂ bending, and C-Br stretching. In the FTIR and Raman spectra of this compound, the disappearance of C-H vibrational modes and the appearance of new C-D modes would provide clear evidence of successful deuteration.

Interactive Data Table: Comparison of Key Vibrational Frequencies

| Vibrational Mode | A,A'-Dibromo-P-xylene (cm⁻¹) | This compound (Expected, cm⁻¹) |

| Aromatic C-H Stretch | ~3050 | N/A |

| Aliphatic C-H Stretch | ~2950 | N/A |

| Aromatic C-D Stretch | N/A | ~2250 |

| Aliphatic C-D Stretch | N/A | ~2150 |

| Aromatic Ring C=C Stretch | ~1600 | ~1580 |

| CH₂ Bend | ~1450 | N/A |

| CD₂ Bend | N/A | ~1050 |

| C-Br Stretch | ~680 | ~670 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and probing the vibrational modes of a molecule. In the case of this compound, the substitution of hydrogen with deuterium atoms leads to predictable shifts in the vibrational frequencies, particularly for C-D bonds compared to C-H bonds.

The most significant change in the IR spectrum upon deuteration is the appearance of C-D stretching vibrations at lower frequencies than C-H stretching vibrations. Typically, C-H stretching bands are observed in the 3100-3000 cm⁻¹ region for aromatic compounds and 3000-2850 cm⁻¹ for alkyl groups. Due to the heavier mass of deuterium, the C-D stretching vibrations are expected to appear in the 2300-2100 cm⁻¹ region. This is a well-characterized isotopic shift, and the ratio of the C-H to C-D stretching frequencies is approximately the square root of 2 (~1.41).

For the non-deuterated α,α'-dibromo-p-xylene, characteristic peaks include the C-Br stretching vibration around 568 cm⁻¹ and the C=C stretching vibration of the aromatic ring around 1625 cm⁻¹. chemicalbook.com Upon deuteration of the aromatic ring and the methylene groups in this compound, other vibrational modes, such as bending and rocking, will also shift to lower wavenumbers. These shifts provide a detailed fingerprint of the deuterated molecule, allowing for its unambiguous identification and the assessment of its isotopic purity.

Below is a table summarizing the expected key IR absorption bands for this compound compared to its non-deuterated analog.

| Vibrational Mode | Non-Deuterated Wavenumber (cm⁻¹) | Expected Deuterated Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3100-3000 | Aromatic C-D Stretch: ~2300-2200 |

| Methylene C-H Stretch | ~3000-2850 | Methylene C-D Stretch: ~2200-2100 |

| Aromatic C=C Stretch | ~1625 | ~1580 |

| Methylene C-H Bend (Scissor) | ~1450 | Methylene C-D Bend: ~1050 |

| C-Br Stretch | ~568 | ~550 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects vibrational modes that involve a change in the polarizability of the molecule. For centrosymmetric molecules like p-xylene (B151628) derivatives, some vibrational modes may be Raman active but IR inactive, and vice versa, according to the rule of mutual exclusion.

Similar to IR spectroscopy, the substitution of hydrogen with deuterium in this compound results in significant shifts in the Raman spectrum. The strong C-H stretching vibrations typically observed between 3100 and 2800 cm⁻¹ in the non-deuterated compound will be replaced by C-D stretching vibrations in the 2300-2100 cm⁻¹ region. The aromatic ring vibrations will also be affected, with shifts to lower frequencies.

The Raman spectrum of non-deuterated α,α'-dibromo-p-xylene shows characteristic peaks for the aromatic ring and the bromo-methyl groups. By analyzing the Raman spectrum of this compound, one can confirm the successful incorporation of deuterium and study the effects of isotopic substitution on the molecular vibrations. The high sensitivity of Raman spectroscopy to non-polar bonds makes it particularly useful for studying the carbon skeleton of the molecule.

The following table presents a comparison of the expected prominent Raman shifts for this compound and its non-deuterated counterpart.

| Vibrational Mode | Non-Deuterated Raman Shift (cm⁻¹) | Expected Deuterated Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | ~3060 | Aromatic C-D Stretch: ~2280 |

| Methylene C-H Stretch | ~2950 | Methylene C-D Stretch: ~2150 |

| Aromatic Ring Breathing | ~830 | ~790 |

| C-Br Stretch | ~570 | ~550 |

X-ray Diffraction (XRD) for Solid-State Structure and Crystallinity

X-ray Diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the angles and intensities of the diffracted X-ray beams, a detailed model of the electron density within the crystal can be generated, revealing precise information about bond lengths, bond angles, and intermolecular interactions.

For this compound, single-crystal XRD could provide definitive information on its solid-state conformation and packing arrangement. This would allow for a detailed comparison with the crystal structures of its non-deuterated analog and other related dibromoxylene isomers. Such studies are crucial for understanding how isotopic substitution might subtly influence crystal packing and intermolecular forces, such as halogen bonding and π-π stacking interactions.

Powder XRD can be employed to assess the crystallinity and phase purity of a bulk sample of this compound. The diffraction pattern serves as a unique fingerprint for the crystalline phase, and any variations in peak positions or intensities could indicate the presence of impurities or different polymorphs. This is particularly important for materials science applications where consistent crystalline structure is paramount.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. This makes it an invaluable tool for studying reaction mechanisms that involve radical intermediates.

In the context of this compound, EPR spectroscopy would be employed to study the formation and structure of radical intermediates that may arise during its chemical reactions, such as polymerization or electron transfer processes. For instance, the homolytic cleavage of a C-Br bond would generate a benzyl-type radical.

The hyperfine coupling of the unpaired electron with nearby magnetic nuclei (like ¹H, ²H, ¹³C, ⁷⁹Br, and ⁸¹Br) in the EPR spectrum provides detailed information about the electronic structure and geometry of the radical. In this compound, the replacement of hydrogen with deuterium would lead to a significant change in the hyperfine splitting pattern compared to the non-deuterated analog. Since deuterium has a nuclear spin of 1 and a smaller magnetogyric ratio than a proton (nuclear spin 1/2), the hyperfine coupling constants will be smaller, and the multiplicity of the signals will change. This isotopic labeling can be a powerful strategy to simplify complex EPR spectra and to pinpoint the location of the unpaired electron within the radical.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS analysis would provide a quantitative measure of the elemental composition, confirming the presence of carbon and bromine. High-resolution XPS spectra of the C 1s and Br 3d regions would offer insight into the chemical bonding environments.

Based on studies of similar brominated aromatic compounds like 1,4-dibromobenzene, the C 1s spectrum is expected to show a main peak for aromatic C-C bonds at around 284.8 eV and a shoulder at a slightly higher binding energy (around 285.8 eV) corresponding to carbon atoms bonded to bromine. azom.com The Br 3d spectrum would exhibit a doublet (Br 3d₅/₂ and Br 3d₃/₂) characteristic of the spin-orbit splitting. The binding energy of the Br 3d peak for a C-Br covalent bond is expected around 70.5 eV (for Br 3d₅/₂). researchgate.net The precise binding energies and peak shapes can be used to confirm the covalent nature of the C-Br bonds and to check for any surface contamination or degradation of the compound.

The following table summarizes the expected binding energies for the core levels of this compound in an XPS experiment.

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

| Carbon | C 1s | ~284.8 (C-C, C-D), ~285.8 (C-Br) | Chemical states of carbon, presence of C-Br bonds |

| Bromine | Br 3d | ~70.5 (Br 3d₅/₂) | Elemental confirmation, oxidation state of bromine |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Stereospecifically Deuterated Analogues

The synthesis of deuterated compounds is a critical aspect of their application in research. While methods for general deuteration of aromatic rings exist, such as using deuterated sulfuric acid (D2SO4) in heavy water (D2O), the development of novel, more precise synthetic routes is a key area of future research. The focus is shifting towards stereospecific deuteration, allowing for the exact placement of deuterium (B1214612) atoms within a molecule.

Current research explores various catalytic systems to achieve high selectivity in H/D exchange reactions. For instance, nanostructured iron catalysts have demonstrated success in the scalable and selective deuteration of various (hetero)arenes using D2O. Similarly, ruthenium nanoparticles have been used for the efficient H/D exchange of pyridines, quinolines, and indoles under mild conditions. Future work will likely adapt these advanced catalytic methods to synthesize A,A'-Dibromo-P-xylene-D8 and its analogues with high isotopic purity and regioselectivity. The goal is to create a toolbox of synthetic methods that are not only efficient and scalable but also cost-effective, making these valuable research tools more accessible.

| Catalyst System | Deuterium Source | Key Advantage | Potential Application for this compound |

| Nanostructured Iron | D2O | Scalability, uses inexpensive materials | Large-scale production for materials science applications. |

| Ruthenium Nanoparticles | D2 gas | High chemo- and regioselectivity, mild conditions | Precise synthesis of selectively deuterated analogues. |

| Cationic Rh(III) | D2O | Low catalyst loading, high efficiency for acidic arenes | Efficient deuteration of functionalized p-xylene (B151628) precursors. |

| Palladium Complexes | D2O | Effective for benzoic acid derivatives | Synthesis of deuterated precursors containing carboxylic acid groups. |

Exploration of this compound in Supramolecular Catalysis and Self-Assembly

Supramolecular chemistry, which focuses on noncovalent interactions, is a field ripe for exploration with deuterated molecules. Weak intermolecular forces, such as hydrogen bonding and van der Waals interactions, are fundamental to processes like host-guest chemistry and self-assembly. The substitution of hydrogen with deuterium can subtly alter these interactions, leading to measurable isotopic effects on the stability and structure of supramolecular complexes.

This compound, with its deuterated aromatic core, can serve as a unique building block or "linker" in the construction of complex supramolecular architectures. Researchers can investigate how the deuteration affects the formation and properties of host-guest complexes, potentially leading to new catalytic systems with enhanced selectivity. The altered vibrational properties of the C-D bonds could influence the rigidity and dynamics of self-assembled structures, providing a novel mechanism for tuning the properties of these materials. These isotopic effects, though small, can provide deep insights into the nature of noncovalent interactions that govern molecular recognition and catalysis.

Integration into Advanced Polymer, MOF, and COF Systems for Targeted Applications

The versatility of A,A'-Dibromo-P-xylene as a building block extends to the synthesis of advanced materials like polymers, Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs). The deuterated version, this compound, offers unique advantages for these systems. Isotope-labeled polymers are invaluable tools for studying material properties and behavior.

By incorporating this compound into a polymer backbone, researchers can use techniques like mass spectrometry and NMR spectroscopy to track polymer degradation, study diffusion, and probe surface interactions with high precision. In the realm of porous materials, MOFs and COFs are designed by combining organic linkers with metal nodes or other organic units, respectively. Using a deuterated linker like this compound can serve several purposes. It can act as a spectroscopic probe to elucidate the structure and dynamics within the framework. Furthermore, deuteration has been shown to enhance the luminescence properties of COFs, opening up possibilities for new sensory and optoelectronic applications.

| Material Class | Role of this compound | Potential Application |

| Polymers | Deuterated monomer/crosslinker | Studying degradation mechanisms, tracking polymer chains. |

| MOFs | Deuterated organic linker | Probing host-guest interactions, neutron scattering studies. |

| COFs | Deuterated building block | Enhancing luminescence for sensors, mechanistic studies of catalysis within pores. |

Computational Design of Deuterated Molecules with Tuned Reactivity and Selectivity

Advances in computational chemistry are enabling the in silico design of molecules with tailored properties. Hybrid quantum-classical computational approaches are being developed to predict the properties of deuterated compounds, such as their emission quantum efficiencies in organic light-emitting diodes (OLEDs). These computational tools can be applied to this compound and its derivatives to predict how deuteration will affect their reactivity and selectivity in various chemical transformations.

By modeling the transition states of reactions involving deuterated species, chemists can anticipate the magnitude of the kinetic isotope effect and design molecules that favor a desired reaction pathway. This predictive power accelerates the discovery of new catalysts and reagents. For example, computational studies can help identify the optimal deuteration pattern on a xylene-based ligand to enhance the selectivity of a metal-catalyzed reaction. This synergy between computational design and experimental synthesis represents a powerful future direction for leveraging isotope effects in chemistry.

Expanding the Scope of Kinetic Isotope Effect Studies for Complex Reaction Systems

The kinetic isotope effect (KIE) is a cornerstone of physical organic chemistry for elucidating reaction mechanisms. Deuterium labeling provides a powerful means to determine whether a C-H bond is broken in the rate-determining step of a reaction. This compound, with deuterium atoms at the benzylic methyl positions (if synthesized in that form) and on the aromatic ring, would be an exceptionally valuable probe for studying complex reaction mechanisms.

Reactions involving the benzylic bromides are common, and understanding their mechanisms is crucial for synthetic applications. By comparing the reaction rates of deuterated and non-deuterated A,A'-Dibromo-P-xylene, researchers can gain unambiguous evidence about the transition state of nucleophilic substitution, elimination, or radical reactions occurring at the benzylic position. This approach can be extended to more intricate systems, such as enzyme-catalyzed reactions or multi-step organic transformations, where the precise nature of hydrogen transfer events is often difficult to determine. The use of deuterated substrates like this compound will continue to be indispensable for unraveling the subtleties of complex chemical and biological processes.

Q & A

Basic Research Questions

Q. How can researchers synthesize A,A'-Dibromo-p-xylene-D8 with high isotopic purity, and what analytical techniques validate deuteration levels?

- Methodological Answer : Synthesis typically involves brominating deuterated p-xylene derivatives under controlled conditions. For example, substituting hydrogen atoms with deuterium in the precursor (p-xylene-d8) ensures isotopic labeling. Reaction with bromine in a radical-initiated or catalytic system (e.g., using UV light or Lewis acids) yields the dibrominated product. Isotopic purity (≥98 atom% D) is validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Deuterium incorporation in the aromatic ring is confirmed by the absence of proton signals in -NMR and distinct splitting patterns in -NMR . High-performance liquid chromatography (HPLC) coupled with MS can further resolve isotopic impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its brominated structure, the compound is a potent alkylating agent and irritant. Use fume hoods, nitrile gloves, and protective eyewear. Immediate decontamination of spills with activated carbon or sodium bicarbonate is advised. First aid measures include rinsing exposed skin with water for 15 minutes and seeking medical attention if inhaled. Safety data sheets (SDS) for structurally similar compounds (e.g., α,α'-Dibromo-o-xylene) recommend storing the material at 0–6°C in airtight containers to prevent decomposition .

Q. How should researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Utilize the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame the research question. For instance, compare the compound’s reactivity with non-deuterated analogs in Suzuki-Miyaura couplings. Control variables include catalyst type (e.g., Pd(PPh3)4), base (K2CO3), and solvent (acetonitrile or DMF). Monitor reaction progress via thin-layer chromatography (TLC) and characterize products using GC-MS and -NMR. Kinetic isotope effects (KIEs) can be quantified by measuring rate constants for deuterated vs. protiated substrates .

Advanced Research Questions

Q. What isotopic effects arise when using this compound in mechanistic studies of nucleophilic substitution reactions?

- Methodological Answer : Deuterium’s higher mass and lower zero-point energy can alter reaction pathways. For SN2 mechanisms, measure KIEs by comparing values for reactions with deuterated vs. non-deuterated substrates. Use computational methods (e.g., DFT calculations) to model transition states and isotopic energy differences. Experimental data contradictions—such as unexpected inverse KIEs—may indicate competing mechanisms (e.g., radical intermediates) and warrant multi-technique validation (e.g., EPR spectroscopy for radical detection) .

Q. How can researchers resolve discrepancies in reported crystallographic data for this compound derivatives?

- Methodological Answer : Contradictions in crystal structures often stem from solvent effects or polymorphism. Employ single-crystal X-ray diffraction (SCXRD) with low-temperature data collection (100 K) to minimize thermal motion artifacts. Compare packing motifs and hydrogen-bonding networks across solvents (e.g., DCM vs. toluene). Validate findings against Cambridge Structural Database (CSD) entries and report full crystallographic parameters (e.g., R-factors, residual electron density) in appendices to ensure reproducibility .

Q. What strategies optimize the use of this compound in synthesizing deuterated polymers for neutron scattering studies?

- Methodological Answer : Incorporate the compound as a crosslinker in step-growth polymerizations. Monitor deuteration efficiency via small-angle neutron scattering (SANS) and contrast-matching techniques. Optimize reaction conditions (e.g., stoichiometry, temperature) to minimize side reactions (e.g., chain branching). Use size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) to determine molecular weight distributions. Report raw data (e.g., SEC traces, SANS curves) in supplementary materials for transparency .

Data Analysis & Reporting

Q. How should researchers address variability in isotopic purity measurements across batches of this compound?

- Methodological Answer : Apply statistical process control (SPC) methods, such as control charts, to track batch-to-batch consistency. Use ANOVA to identify sources of variability (e.g., precursor quality, reaction time). Calibrate MS and NMR instruments with certified deuterated standards. Report uncertainties in atom% D values as error margins in publications, and archive raw spectra in repositories like Zenodo for peer review .

Q. What frameworks guide the integration of this compound into multi-step synthetic pathways for deuterated pharmaceuticals?

- Methodological Answer : Adopt the PICO framework (Population: reaction steps; Intervention: deuterated reagent; Comparison: non-deuterated analogs; Outcome: isotopic labeling efficiency). Use Design of Experiments (DoE) to optimize reaction sequences, prioritizing steps where deuteration impacts bioavailability. Validate intermediates via LC-MS and isotopic ratio monitoring. Discuss trade-offs (e.g., cost vs. metabolic stability) in the context of ethical and practical considerations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.